molecular formula C3H8O2S2 B2578079 2-Methanesulfonylethane-1-thiol CAS No. 24517-45-1

2-Methanesulfonylethane-1-thiol

Cat. No. B2578079
CAS RN: 24517-45-1
M. Wt: 140.22
InChI Key: AEZDLVGHZRXUPS-UHFFFAOYSA-N
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Description

2-Methanesulfonylethane-1-thiol is a chemical compound with the molecular formula C3H8O2S2 and a molecular weight of 140.22 . It is used in various chemical reactions .

Scientific Research Applications

Protein Modification and Apoptosis Induction

Methanesulfonate compounds, including those structurally similar to 2-Methanesulfonylethane-1-thiol, are extensively utilized in protein modification due to their selectivity towards thiol groups in proteins. A study on 1,4‐butanediyl‐bismethanethiosulfonate (BMTS) has shown that such compounds can induce apoptosis in cells through a series of intracellular signaling events. These events include DNA fragmentation, activation of caspases, and downregulation of Bcl-2 protein, leading to cell death. The study highlighted the role of reactive oxygen species (ROS) produced by BMTS in mediating apoptosis, providing insights into the basic mechanism of redox-linked apoptosis induced by sulfhydryl-reactive chemicals (Hossain et al., 2009).

Thiol-Selective Reagents in Biological Research

The selective reaction of chemical reagents with reduced protein thiols plays a crucial role in biological research. A new class of heteroaromatic alkylsulfone, identified as a highly reactive and selective thiol-blocking reagent, has been discovered for its compatibility with biological applications. This discovery is significant for preventing cross-linking of cysteine-containing peptides in proteomics workflows and for targeted redox investigations of physiological and pathological processes, demonstrating the importance of such compounds in understanding the mechanisms underlying various biological phenomena (Chen et al., 2017).

Gas Biodesulfurization Systems

Research on biodesulfurization systems capable of removing hydrogen sulfide and organosulfur compounds from gas streams has highlighted the application of microorganisms that can withstand the presence of thiols. This study provides insights into the selection and application of sulfide-oxidizing microorganisms in biodesulfurization processes, offering a potential solution for the removal of sulfur compounds from high-pressure sour gases. The findings contribute to the development of more efficient and environmentally friendly methods for gas purification (Roman et al., 2016).

Mechanism of Action

Target of Action

It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, which 2-methanesulfonylethane-1-thiol is a part of, are biological alkylating agents . These agents interact with various intracellular components, suggesting a broad range of potential targets.

Mode of Action

The mode of action of this compound involves its alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound could interact with its targets in a manner that is influenced by the structure of its alkyl group.

Biochemical Pathways

Given its classification as a biological alkylating agent , it can be inferred that it may influence pathways involving alkyl group transfer and related biochemical processes.

Pharmacokinetics

It is known that the pharmacokinetics and pharmacodynamics of similar compounds are often influenced by factors such as target affinity and abundance .

Result of Action

As a biological alkylating agent , it can be inferred that it may induce changes in the structure and function of its targets through the addition of alkyl groups.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of similar secondary metabolites even if other factors remain constant . Therefore, these factors could potentially influence the action of this compound in a similar manner.

properties

IUPAC Name

2-methylsulfonylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-7(4,5)3-2-6/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZDLVGHZRXUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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